4-N,2,5-trimethylpyridine-3,4-diamine
Description
Properties
CAS No. |
193690-64-1 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-N,2,5-trimethylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-11-6(2)7(9)8(5)10-3/h4H,9H2,1-3H3,(H,10,11) |
InChI Key |
XSFXECSSLNWVRG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1NC)N)C |
Canonical SMILES |
CC1=CN=C(C(=C1NC)N)C |
Synonyms |
3,4-Pyridinediamine, N4,2,5-trimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 4-N,2,5-trimethylpyridine-3,4-diamine with related compounds:
| Compound Name | Molecular Formula | Substituent Positions | Key Functional Groups |
|---|---|---|---|
| This compound | C₉H₁₄N₃ | 2-Me, 5-Me, 4-N-Me, 3-NH₂, 4-NH₂ | Diamine, Methyl |
| 3,4-Diaminopyridine | C₅H₇N₃ | 3-NH₂, 4-NH₂ | Diamine |
| 4-Amino-2,3,5-trimethylpyridine | C₈H₁₂N₂ | 2-Me, 3-Me, 5-Me, 4-NH₂ | Monoamine, Methyl |
| IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine) | C₈H₉N₅ | 2-NH₂, 4-NH₂, 6-Me | Diamine, Methyl, Bicyclic |
Key Observations :
- Planarity: IC5’s bicyclic pyrido-pyrimidine system enhances planarity, critical for DNA intercalation .
- Hydrogen Bonding: The diamine groups in this compound and 3,4-diaminopyridine facilitate hydrogen bonding, as seen in crystal structures of similar compounds .
Coordination Chemistry
- Metal Complexation: Diamine pyridines form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Methyl substituents in this compound may alter ligand geometry and metal-binding affinity compared to 3,4-diaminopyridine .
Preparation Methods
Dichloropyridine Intermediate Functionalization
A foundational approach involves 4,6-dichloro-2,3,5-trimethylpyridine (VI) as a precursor. Hydrogenation of VI using 10% Pd/C under 3 bar H₂ in ethanol and aqueous ammonia selectively removes chlorine at position 6, yielding 4-chloro-2,3,5-trimethylpyridine (VIII) in 78% yield. Subsequent amination of VIII requires harsh conditions due to the electron-withdrawing effect of the pyridine ring. Reacting VIII with excess ammonium hydroxide at 150°C under pressure introduces the 4-amino group, though competing hydrolysis to 4-hydroxy derivatives necessitates careful pH control.
Methoxy-to-Amine Conversion
4-Methoxy-2,3,5-trimethylpyridine (IX) serves as a versatile intermediate. Treatment with H₂O₂ in acetic acid generates the N-oxide (X), which undergoes nucleophilic substitution. Refluxing X with aqueous ammonia at 90°C replaces the methoxy group with an amine, achieving 83% yield. This method avoids carcinogenic nitropyridine intermediates, aligning with industrial safety standards.
Catalytic Hydrogenation Strategies
Nitro Group Reduction
Nitration of 2,3,5-trimethylpyridine (VII) with fuming HNO₃ at 80–85°C introduces nitro groups at positions 3 and 4. Catalytic hydrogenation over Raney Ni at 50°C and 5 bar H₂ reduces both nitro groups to amines, yielding the target diamine. However, over-reduction to methyl groups and ring saturation remain challenges, requiring precise H₂ stoichiometry.
Cyano Group Hydrogenation
3,5-Dimethyl-4-methoxypyridine-2-carbonitrile (XIII) undergoes hydrogenation with Pd/C in methanol, converting the cyano group to a primary amine. Subsequent diazotization in glacial acetic acid with NaNO₂ at −5°C hydrolyzes the amine to a hydroxyl group, which is then aminated via a Bucherer reaction. This sequential approach achieves 72% overall yield but demands rigorous temperature control.
N-Oxide Mediated Pathways
N-Oxide Formation and Acetylation
Oxidation of 2,3,5-trimethylpyridine with H₂O₂ in acetic acid produces the N-oxide (XII) in 95% yield. Acetylation with acetic anhydride at 120°C forms 3,5-dimethyl-4-methoxy-2-acetoxymethylpyridine, which undergoes alkaline hydrolysis to introduce the 2-hydroxymethyl group. Subsequent chlorination with SOCl₂ and amination completes the diamine structure.
Regioselective Amination
The N-oxide’s electron-deficient ring facilitates nucleophilic attack at position 4. Heating XII with aqueous NH₃ at 70°C introduces the 4-amino group, while position 3 is aminated via Ullmann coupling with CuI and ethylene glycol. This two-step process achieves 68% yield but requires costly catalysts.
Comparative Methodological Analysis
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chloropyridine Amination | 4,6-Dichloro derivative | H₂ reduction, NH₃ substitution | 78 | High regioselectivity | Harsh conditions, byproduct formation |
| Nitro Group Reduction | 2,3,5-Trimethylpyridine | Nitration, catalytic hydrogenation | 65 | Straightforward pathway | Over-reduction risks |
| N-Oxide Functionalization | Pyridine N-oxide | Acetylation, hydrolysis, amination | 72 | Avoids nitro intermediates | Multi-step, costly reagents |
Q & A
Q. Q1. What are the recommended synthetic routes for 4-N,2,5-trimethylpyridine-3,4-diamine, and how do reaction conditions influence yield?
Methodological Answer: A two-step approach is typically employed:
Core pyridine ring formation : Use a modified Hantzsch synthesis with 3,4-diaminopyridine precursors and methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH in DMF) .
Selective N-methylation : Optimize methylation at the 4-N position using dimethyl sulfate in anhydrous THF at 60°C, monitored by TLC. Yield (~65%) depends on stoichiometric control to avoid over-methylation .
Key Factors :
- Temperature (>60°C accelerates side reactions).
- Solvent polarity (DMF enhances solubility but may require longer reaction times).
Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Expect signals at δ 2.34 ppm (s, 6H, 2,5-CH3), δ 3.26 ppm (s, 3H, N-CH3), and δ 6.8–7.2 ppm (aromatic protons). NH2 groups may appear as broad singlets at δ 5.8–6.2 ppm in DMSO-d6 .
- ¹³C NMR : Peaks at 20.5 ppm (CH3), 41.1 ppm (N-CH3), and 121–149 ppm (aromatic carbons) .
- IR : Bands at 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=N), and 1356 cm⁻¹ (C-N bend) confirm amine and pyridine moieties .
Advanced Research Questions
Q. Q3. How can computational modeling (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map electron density. The 4-N methyl group reduces electron density at the pyridine ring, making C3/C5 positions less reactive toward electrophiles.
- Transition State Analysis : Simulate SN2 reactions with alkyl halides. Higher activation energy (~25 kcal/mol) at C3 compared to C5 suggests regioselective functionalization .
Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Q. Q4. How to resolve contradictions in reported biological activity data for pyridine-diamine derivatives?
Methodological Answer:
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from:
- Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) .
- Steric Effects : Methyl groups at 2,5-positions hinder membrane penetration in Gram-negative bacteria .
- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers caused by solvent (DMSO vs. water) or inoculum size .
Q. Q5. What strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?
Methodological Answer:
- pH Control : Stabilize at pH 6.5–7.0 (phosphate buffer) to prevent hydrolysis of the diamine group.
- Lyophilization : Freeze-dry the compound with trehalose (1:1 mass ratio) to reduce degradation during storage .
- Degradation Analysis : Use HPLC-PDA to monitor byproducts (e.g., oxidized pyridine-N-oxide) under accelerated stability conditions (40°C/75% RH) .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
